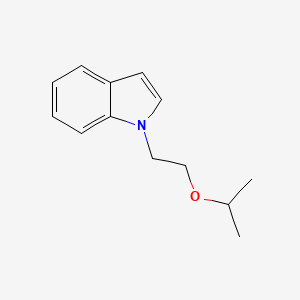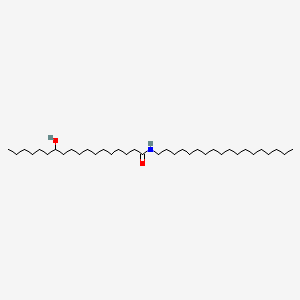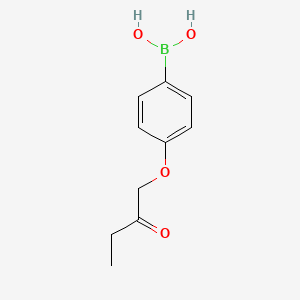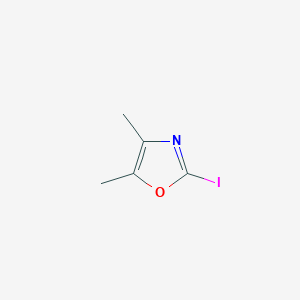
1-(2-Isopropoxyethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isopropoxyethyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an isopropoxyethyl group attached to the nitrogen atom of the indole ring
準備方法
The synthesis of 1-(2-Isopropoxyethyl)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of indole with 2-isopropoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
1-(2-Isopropoxyethyl)-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the isopropoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the indole ring or the isopropoxyethyl group, depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxyethyl group, where nucleophiles such as amines or thiols can replace the isopropoxy group, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Isopropoxyethyl)-1H-indole has found applications in various scientific research fields:
Chemistry: In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are being investigated for their potential as drug candidates. Their ability to modulate specific biological pathways makes them promising candidates for the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials. It can be used as a precursor for the synthesis of dyes, pigments, and polymers.
作用機序
The mechanism of action of 1-(2-Isopropoxyethyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The isopropoxyethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
In medicinal applications, the compound’s mechanism of action may involve the modulation of signaling pathways involved in disease processes. For instance, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation or induce apoptosis by activating specific apoptotic pathways.
類似化合物との比較
1-(2-Isopropoxyethyl)-1H-indole can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
1-(2-Hydroxyethyl)-1H-indole: This compound has a hydroxyethyl group instead of an isopropoxyethyl group. The presence of the hydroxyl group can significantly alter its chemical reactivity and biological activity.
1-(2-Methoxyethyl)-1H-indole: The methoxyethyl group in this compound makes it less lipophilic compared to the isopropoxyethyl group. This difference can affect its solubility and interaction with biological targets.
1-(2-Ethoxyethyl)-1H-indole: The ethoxyethyl group provides a balance between the hydrophilicity of the hydroxyethyl group and the lipophilicity of the isopropoxyethyl group. This compound may exhibit intermediate properties in terms of reactivity and biological activity.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
1-(2-propan-2-yloxyethyl)indole |
InChI |
InChI=1S/C13H17NO/c1-11(2)15-10-9-14-8-7-12-5-3-4-6-13(12)14/h3-8,11H,9-10H2,1-2H3 |
InChIキー |
VMPISDFWONERCN-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCN1C=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)
![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)





![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)

